methyl 5-oxo-5-[2-(2-phenylethyl)-4-morpholinyl]pentanoate
Description
The compound is an ester, which is an organic compound made by replacing the hydrogen of an acid by an alkyl or other organic group. Esters are widely used in a variety of applications from plastics to perfumes .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an acid with an alcohol in the presence of a catalyst. This is a common method for synthesizing esters .Molecular Structure Analysis
The molecular structure of this compound would likely include a carbonyl group (C=O) as part of the ester functional group, along with a phenyl group (a ring of 6 carbon atoms) and a morpholinyl group (a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom) .Chemical Reactions Analysis
Esters can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents. The exact reactions this compound would undergo would depend on the specific conditions and reagents present .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Esters generally have pleasant odors and are often used in perfumes. They are also often polar and can participate in hydrogen bonding .Future Directions
Properties
IUPAC Name |
methyl 5-oxo-5-[2-(2-phenylethyl)morpholin-4-yl]pentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-22-18(21)9-5-8-17(20)19-12-13-23-16(14-19)11-10-15-6-3-2-4-7-15/h2-4,6-7,16H,5,8-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSMTIYTKGMAAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)N1CCOC(C1)CCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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